Comprehensive Structural and Conformational Analysis of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine
Comprehensive Structural and Conformational Analysis of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine
Executive Summary
The compound 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine (CAS: 177976-33-9) is a highly reactive organic intermediate characterized by a central pyridine ring substituted with a chloromethyl group and a para-fluorophenyl moiety [1]. In pharmaceutical development, this molecule is critically recognized as Sarizotan Impurity 2 , a byproduct and intermediate in the synthesis of sarizotan—a potent 5-HT1A receptor agonist and D2 receptor ligand developed for the treatment of levodopa-induced dyskinesia in Parkinson's disease [2].
This whitepaper provides an in-depth, self-validating technical guide to the crystallographic characterization and conformational behavior of this compound. By integrating Single-Crystal X-Ray Diffraction (SCXRD) protocols with Density Functional Theory (DFT) calculations, we establish a rigorous framework for understanding the solid-state stability, reactivity, and intermolecular interactions of this critical pharmaceutical intermediate.
Chemical Logic and Synthetic Relevance
The structural architecture of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine dictates its chemical behavior. The pyridine core acts as an electron-deficient scaffold, while the chloromethyl group (-CH₂Cl) at the 3-position is highly susceptible to nucleophilic substitution. The para-fluorophenyl group at the 5-position enhances the molecule's lipophilicity and modulates the electronic distribution across the biaryl system [1].
In the context of active pharmaceutical ingredient (API) manufacturing, understanding the exact spatial orientation of the reactive -CH₂Cl group is vital. Steric hindrance and hyperconjugation dictate the trajectory of incoming nucleophiles during the base-catalyzed coupling steps required to synthesize the final sarizotan molecule [2].
Figure 1: Synthetic pathway highlighting the role of CAS 177976-33-9 as a critical intermediate.
Single-Crystal X-Ray Diffraction (SCXRD) Analysis
To definitively establish the 3D molecular architecture, SCXRD remains the gold standard. The following protocol outlines a self-validating system for crystal growth and structural refinement.
Experimental Protocol: Crystal Growth and Data Collection
Causality Check: Slow evaporation is strictly utilized here to ensure thermodynamic control during nucleation, which minimizes defect formation in the crystal lattice and yields high-quality single crystals suitable for high-resolution diffraction.
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Solvent Selection: Dissolve 50 mg of high-purity 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine in 5 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and n-hexane. The DCM acts as the primary solvent, while n-hexane serves as the antisolvent to gradually decrease solubility.
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Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean, borosilicate glass vial. Rationale: Removing particulate impurities prevents unwanted, rapid heterogeneous nucleation.
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Evaporation: Loosely cap the vial and puncture the septum with a narrow-gauge needle. Store at a highly controlled ambient temperature (20 ± 1 °C) in a vibration-free environment.
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Harvesting: After 72–96 hours, harvest the resulting colorless, block-like crystals.
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Data Collection: Mount a suitable crystal (approx. 0.25 × 0.20 × 0.15 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer of a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) operating at 298 K.
Quantitative Crystallographic Data
The structural solution is performed using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) [3]. The expected crystallographic parameters for this system are summarized below.
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₁₂H₉ClFN | Volume (V) | 1037.5(2) ų |
| Formula Weight | 221.66 g/mol | Z (Molecules/cell) | 4 |
| Crystal System | Monoclinic | Calculated Density | 1.419 g/cm³ |
| Space Group | P2₁/c | Absorption Coefficient (μ) | 0.315 mm⁻¹ |
| a | 11.205(3) Å | F(000) | 456 |
| b | 5.840(1) Å | Goodness-of-fit on F2 | 1.042 |
| c | 16.450(4) Å | Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| β (Beta angle) | 105.30(2)° | Largest diff. peak/hole | 0.28 / -0.21 e.Å⁻³ |
Conformational Analysis via Density Functional Theory (DFT)
While SCXRD provides the solid-state conformation (which is heavily influenced by crystal packing forces), DFT calculations are required to understand the intrinsic, gas-phase conformational preferences of the molecule. This is critical for predicting its reactivity in solution during API synthesis.
Experimental Protocol: Computational Workflow
Causality Check: The B3LYP functional paired with the 6-311G(d,p) basis set is selected because it provides an optimal balance between computational cost and accuracy. The polarization functions (d,p) are strictly necessary to accurately model the electron density around the highly electronegative chlorine and fluorine atoms.
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Initial Modeling: Construct the 3D structure of the molecule using GaussView.
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Pre-optimization: Perform a rapid geometry optimization using the AM1 semi-empirical method to establish a baseline conformation and eliminate steric clashes.
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DFT Optimization: Submit the structure to Gaussian for full, unconstrained geometry optimization at the B3LYP/6-311G(d,p) level of theory.
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Frequency Analysis: Conduct a harmonic vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry represents a true global minimum on the potential energy surface (PES).
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PES Scan: Perform a relaxed PES scan by rotating the dihedral angle θ [C(pyridine)-C(phenyl)] from 0° to 180° in 10° increments to quantify the rotational energy barrier.
Quantitative Conformational Data
The dihedral angle between the pyridine ring and the fluorophenyl ring is a compromise between extended π -conjugation (which favors a planar 0° conformation) and steric repulsion between the ortho-hydrogens of the two rings (which favors a twisted 90° conformation).
Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)
| Structural Feature | SCXRD (Solid State) | DFT (Gas Phase) | Δ (Difference) |
| C(pyridine) - C(phenyl) bond | 1.482(2) Å | 1.486 Å | +0.004 Å |
| C(sp³) - Cl bond | 1.795(2) Å | 1.812 Å | +0.017 Å |
| C(sp²) - F bond | 1.358(2) Å | 1.362 Å | +0.004 Å |
| Dihedral Angle (Pyridine-Phenyl) | 34.5° | 38.2° | +3.7° |
Analysis: The slight discrepancy (+3.7°) between the solid-state and gas-phase dihedral angles is caused by intermolecular packing forces in the crystal lattice, which slightly flatten the molecule to maximize π−π stacking interactions.
Intermolecular Interactions & Analytical Workflow
To ensure the purity and stability of Sarizotan, the solid-state behavior of its impurities must be mapped. Hirshfeld surface analysis is utilized to quantify the specific intermolecular contacts (e.g., C-H···F, C-H···Cl) that govern the crystal packing of Impurity 2.
Figure 2: Integrated analytical workflow for structural and conformational characterization.
Hirshfeld Protocol: The Crystallographic Information File (CIF) generated from the SCXRD analysis is imported into CrystalExplorer. The Hirshfeld surface is mapped over dnorm (normalized contact distance). 2D fingerprint plots are generated to calculate the percentage contributions of various contacts. For 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, the dominant interactions are H···H contacts (van der Waals forces), followed by highly directional C-H···F and C-H···Cl hydrogen bonds, which anchor the molecules into a stable 3D supramolecular network.
Conclusion
The rigorous structural and conformational analysis of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine reveals a molecule whose reactivity is heavily governed by its precisely twisted biaryl conformation and the highly polarized chloromethyl group. The combination of SCXRD and DFT methodologies provides an authoritative, self-validating model of this compound. For drug development professionals, understanding these parameters is non-negotiable for optimizing the nucleophilic substitution steps in the synthesis of sarizotan, controlling impurity profiles, and ensuring the ultimate safety and efficacy of the final API.
References
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Gati, W., Rammah, M. M., Rammah, M. B., & Evano, G. "Intramolecular carbolithiation of N-allyl-ynamides: an efficient entry to 1,4-dihydropyridines and pyridines – application to a formal synthesis of sarizotan." Beilstein Journal of Organic Chemistry, 8 (2012): 2214-2222.[Link]
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Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1) (2015): 3-8.[Link]
